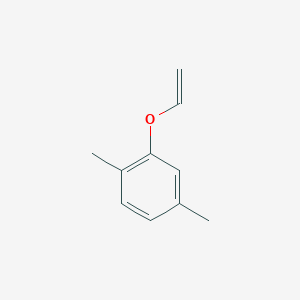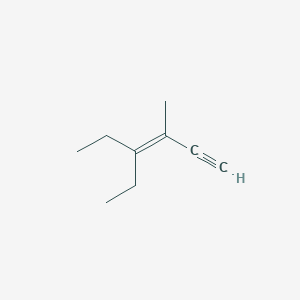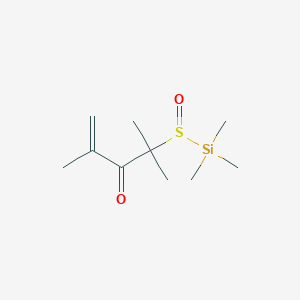
Methyl (2E)-2-(acetylimino)-3-methylbutanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (2E)-2-(acetylimino)-3-methylbutanoate is an organic compound with a complex structure It is characterized by the presence of an acetylimino group and a methylbutanoate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2E)-2-(acetylimino)-3-methylbutanoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of an acetyl compound with a methylbutanoate derivative. The reaction conditions often include the use of a base to facilitate the formation of the imino group and a solvent to dissolve the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity of the product, cost considerations, and environmental regulations. The industrial synthesis often employs catalysts to increase the reaction rate and yield.
化学反应分析
Types of Reactions
Methyl (2E)-2-(acetylimino)-3-methylbutanoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The reactions of this compound typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the specific reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may produce alcohols.
科学研究应用
Methyl (2E)-2-(acetylimino)-3-methylbutanoate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: It is studied for its potential biological activity. Researchers investigate its interactions with biological molecules and its effects on cellular processes.
Medicine: It is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: It is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications.
作用机制
The mechanism of action of Methyl (2E)-2-(acetylimino)-3-methylbutanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context.
相似化合物的比较
Methyl (2E)-2-(acetylimino)-3-methylbutanoate can be compared with other similar compounds, such as:
Methyl (2E)-2-(acetylimino)-3-ethylbutanoate: This compound has a similar structure but with an ethyl group instead of a methyl group. The presence of the ethyl group may alter its chemical properties and reactivity.
Methyl (2E)-2-(acetylimino)-3-phenylbutanoate: This compound has a phenyl group instead of a methyl group. The aromatic ring may confer additional stability and unique reactivity.
Methyl (2E)-2-(acetylimino)-3-propylbutanoate: This compound has a propyl group instead of a methyl group. The longer alkyl chain may affect its solubility and interaction with other molecules.
The uniqueness of this compound lies in its specific combination of functional groups and its resulting chemical properties. Its structure allows for a range of chemical reactions and applications that may not be possible with other similar compounds.
属性
CAS 编号 |
63096-18-4 |
|---|---|
分子式 |
C8H13NO3 |
分子量 |
171.19 g/mol |
IUPAC 名称 |
methyl 2-acetylimino-3-methylbutanoate |
InChI |
InChI=1S/C8H13NO3/c1-5(2)7(8(11)12-4)9-6(3)10/h5H,1-4H3 |
InChI 键 |
DQZMICMHIBGXKG-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(=NC(=O)C)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 3-[3-(3-methoxyphenyl)diaziridin-1-yl]propanoate](/img/structure/B14513953.png)
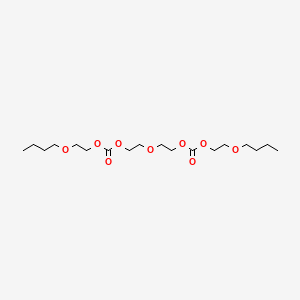
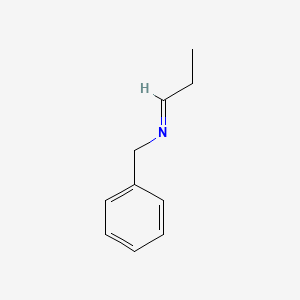
![1-{[(Prop-2-en-1-yl)oxy]methyl}cyclopent-1-ene](/img/structure/B14513979.png)
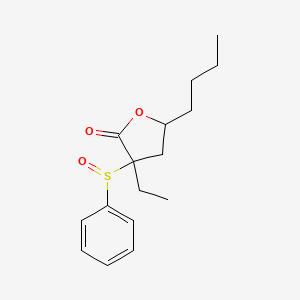
![Piperidinium, 1-methyl-1-[2-(1-oxobutoxy)ethyl]-](/img/structure/B14513985.png)
![{5-[(4-Chlorophenoxy)methyl]-1-phenyl-1H-pyrrol-2-yl}methanol](/img/structure/B14513993.png)
![3,5-Bis[2-(dodecylsulfanyl)ethyl]-4H-1,2,4-triazol-4-amine](/img/structure/B14513994.png)
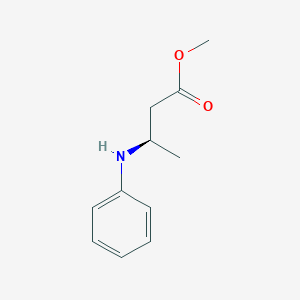
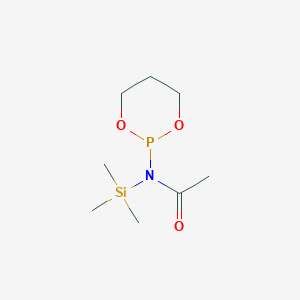
methanone](/img/structure/B14514008.png)
